Differentiated Site of Action: Tebutam as an Acyl-ACP Thioesterase (FAT) Inhibitor vs. VLCFAE Inhibitors
Tebutam's primary biochemical target is acyl-ACP thioesterase (FAT), a key enzyme in plant lipid biosynthesis [1]. This mechanism is fundamentally distinct from that of major pre-emergence chloroacetamide herbicides like acetochlor and metolachlor, which act by inhibiting very long-chain fatty acid elongase (VLCFAE) [2]. This difference in site of action is critical for managing herbicide resistance and for understanding the compound's specific phytotoxic profile.
| Evidence Dimension | Biochemical Site of Action (SoA) |
|---|---|
| Target Compound Data | Inhibition of acyl-ACP thioesterase (FAT) |
| Comparator Or Baseline | Inhibition of very long-chain fatty acid elongase (VLCFAE) (e.g., acetochlor, metolachlor, alachlor) |
| Quantified Difference | Qualitative difference in enzymatic target class |
| Conditions | In vitro enzymatic assays and co-crystallography studies; plant physiological assays |
Why This Matters
A different site of action provides a unique tool for herbicide resistance management programs and explains why tebutam's weed control spectrum and crop safety profile cannot be assumed from chloroacetamide data.
- [1] Johnen P, Zimmermann S, Betz M, Hendriks J, Zimmermann A, Marnet M, et al. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam. Pest Manag Sci. 2022;78(8):3299-3309. View Source
- [2] Böger P, Matthes B, Schmalfuß J. Towards the primary target of chloroacetamides –new findings pave the way. Pest Manag Sci. 2000;56(6):497-508. View Source
